molecular formula C38H77NO3 B014647 N-Eicosanoylsphinganine CAS No. 121459-06-1

N-Eicosanoylsphinganine

Cat. No. B014647
M. Wt: 596 g/mol
InChI Key: ZWAUSWHRQBSECP-PQQNNWGCSA-N
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Description

N-Eicosanoylsphinganine is a complex lipid molecule that is presumed to be a part of the sphingolipid family due to its name. Sphingolipids play essential roles in cell membrane structure and function, signal transduction, and cellular differentiation. While direct research on N-Eicosanoylsphinganine is scarce, studies on eicosanoids and related lipid molecules offer insights into the biological importance and functionalities of similar lipid compounds (Dennis & Norris, 2015).

Synthesis Analysis

The synthesis of N-Eicosanoylsphinganine and related sphingolipids typically involves complex biochemical pathways within cells. These pathways include the condensation of serine and palmitoyl-CoA, followed by a series of enzymatic modifications. An analogous synthesis process is discussed for N-Tosylhomosphinganine, suggesting the involvement of Grignard addition and hydrogenation steps (Chang et al., 2008).

Molecular Structure Analysis

N-Eicosanoylsphinganine's molecular structure would be characterized by the presence of a sphinganine backbone acylated with an eicosanoyl group. This implies a long-chain base linked to a fatty acid via an amide bond. The structure of related eicosanoids indicates a complex arrangement of carbon chains with varying degrees of saturation and functional groups, influencing their biological activity (Calder, 2020).

Chemical Reactions and Properties

N-Eicosanoylsphinganine, like other sphingolipids, may participate in various chemical reactions, including hydrolysis, phosphorylation, and acylation, contributing to its functional diversity in cellular processes. Eicosanoids, a related group of compounds, are known for their roles in inflammatory responses, mediated through specific enzymatic pathways and receptor interactions (Bozza et al., 2011).

Scientific Research Applications

  • Gastrointestinal Research : It is used in studying eicosanoids in the gastrointestinal tract, focusing on their effects on secretion, motility, inflammation, mucosal injury, and neoplasia (Eberhart & DuBois, 1995).

  • Therapeutic Agent Development : The compound plays a role in the development of new therapeutic agents for various diseases by examining the structure and function of small molecules, proteins, and genes (Samuelsson, 2012).

  • Anti-Proliferative and Anti-Inflammatory Effects : As a feature of electrophilic eicosanoids, it shows anti-proliferative and anti-inflammatory effects, and its ability to covalently modify proteins has potential therapeutic applications (Pérez-Sala, 2011).

  • Asthma and Allergic Diseases : It is being explored as a novel therapeutic agent that inhibits lipid mediators, such as prostaglandins and leukotrienes, to modulate features of asthma and allergic diseases (Sokolowska et al., 2020).

  • Inflammatory Diseases : Found in fish oil supplements, it inhibits inflammation and may benefit patients with conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma (Calder, 2013).

  • Antitumor and Antimicrobial Properties : It is a quinoline and quinazoline alkaloid with potential antitumor, antimalarial, antibacterial, antifungal, antiparasitic, insecticidal, antiviral, antiplatelet, and anti-inflammatory properties (Shang et al., 2018).

  • Neuroendocrine System and Synaptic Transmission : Eicosanoids, including N-Eicosanoylsphinganine, play roles in neuroendocrine systems, synaptic transmission, and cerebral circulation, contributing to the understanding of intercellular signal transduction systems (Shimizu & Wolfe, 1990).

  • Neurotrophic Effects : It has been studied for its neurotrophic effects, evaluated by examining neurite outgrowth in PC12 cells (Kwon et al., 2003).

  • Cooling Mobile Electronic Devices : N-Eicosanoylsphinganine has applications in cooling mobile electronic devices like PDAs and wearable computers by absorbing heat dissipation from chips (Tan & Tso, 2004).

  • Cancer Research : Its role in tumor evolution, progression, and metastasis is crucial, and understanding its molecular mechanisms may help develop more effective cancer chemopreventive and therapeutic agents (Wang & DuBois, 2010).

properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]icosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUSWHRQBSECP-PQQNNWGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H77NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415275
Record name C20 Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Eicosanoylsphinganine

CAS RN

121459-06-1
Record name C20 Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AL Sunarwidhi, A Hernawan, A Frediansyah… - Molecules, 2022 - mdpi.com
… Another compound detected was N-eicosanoylsphinganine, a free form of ceramides. Even though its direct activity in melanoma cells has not been reported, it is part of the ceramides …
Number of citations: 4 0-www-mdpi-com.brum.beds.ac.uk

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